

An In-depth Technical Guide to 4-bromo-2-(4-bromophenoxy)-phenol

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Compound of Interest

Compound Name: 4-bromo-2-(4-bromophenoxy)-
Phenol

Cat. No.: B13409943

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Introduction: Defining a Novel Diaryl Ether

In the landscape of chemical synthesis, diaryl ethers represent a crucial structural motif found in numerous natural products, pharmaceuticals, and advanced materials.[1] This guide focuses on a specific, complex substituted diaryl ether: **4-bromo-2-(4-bromophenoxy)-phenol**. This molecule is characterized by a phenol core, substituted with a bromine atom at the para-position (C4) and a 4-bromophenoxy group at the ortho-position (C2).

A critical first point for researchers and drug development professionals is the compound's registration and identification. A thorough search of common chemical databases, including the Chemical Abstracts Service (CAS) registry, does not yield a specific CAS number for **4-bromo-2-(4-bromophenoxy)-phenol**. This indicates that the compound is likely a novel or not commonly synthesized substance. A CAS Registry Number is a unique numerical identifier assigned by the Chemical Abstracts Service to every chemical substance described in the open scientific literature.[2] For a new substance to be registered, it must be synthesized, isolated, and characterized, after which an application can be made to the CAS to obtain a unique identifier, a crucial step for regulatory compliance and global trade.[3][4]

This guide, therefore, serves as a foundational document, providing a proposed structure, a robust synthesis protocol based on established methodologies, and an expert projection of its properties and potential applications, empowering researchers to synthesize and explore this novel chemical entity.

PART 1: Molecular Structure and Physicochemical Profile

Unambiguous Structure

The name **4-bromo-2-(4-bromophenoxy)-phenol** defines a precise arrangement of atoms. The core is a phenol ring. The hydroxyl (-OH) group is at position C1. A bromine atom is attached to C4 (para to the hydroxyl group). A 4-bromophenoxy group (-O-C₆H₄-Br) is attached to C2 (ortho to the hydroxyl group).

Caption: Chemical structure of **4-bromo-2-(4-bromophenoxy)-phenol**.

Predicted Physicochemical Properties

While experimental data is unavailable, we can extrapolate the likely properties of the target compound based on structurally similar molecules like bis(4-bromophenyl) ether and other halogenated phenols.

Property	Predicted Value / Description	Rationale & Comparative Insights
Molecular Formula	C ₁₂ H ₈ Br ₂ O ₂	Derived directly from the defined structure.
Molecular Weight	344.00 g/mol	Calculated from the molecular formula. This is higher than its isomer 4-(4-Bromophenoxy)phenol (265.10 g/mol) due to the additional bromine atom.[3][5][6]
Appearance	Off-white to light brown crystalline solid	Halogenated aromatic compounds are typically crystalline solids at room temperature.[7]
Melting Point	> 100 °C	The increased molecular weight, symmetry, and potential for intermolecular interactions (halogen bonding) compared to 4-bromophenol (63-67°C) suggest a significantly higher melting point.[7]
Solubility	Insoluble in water; Soluble in polar aprotic organic solvents (DMSO, DMF, Acetone) and chlorinated solvents (DCM, Chloroform).	The two polar groups (-OH, -O-) are overshadowed by the large, nonpolar bis-aryl structure. Solubility is expected to be poor in water but good in organic solvents, a common trait for diaryl ethers.[8]
pKa	~7-8	The phenolic proton's acidity will be increased (lower pKa) relative to phenol (~10) due to the electron-withdrawing effects of the two bromine

atoms and the additional phenyl ring. It is expected to be more acidic than 4-bromophenol.

PART 2: Synthesis and Mechanistic Considerations

The most logical and robust approach for synthesizing **4-bromo-2-(4-bromophenoxy)-phenol** is via a copper-catalyzed Ullmann Condensation, a classic and reliable method for forming diaryl ether bonds.^{[1][9]} This reaction involves the coupling of a phenol with an aryl halide.

Retrosynthetic Analysis & Strategy

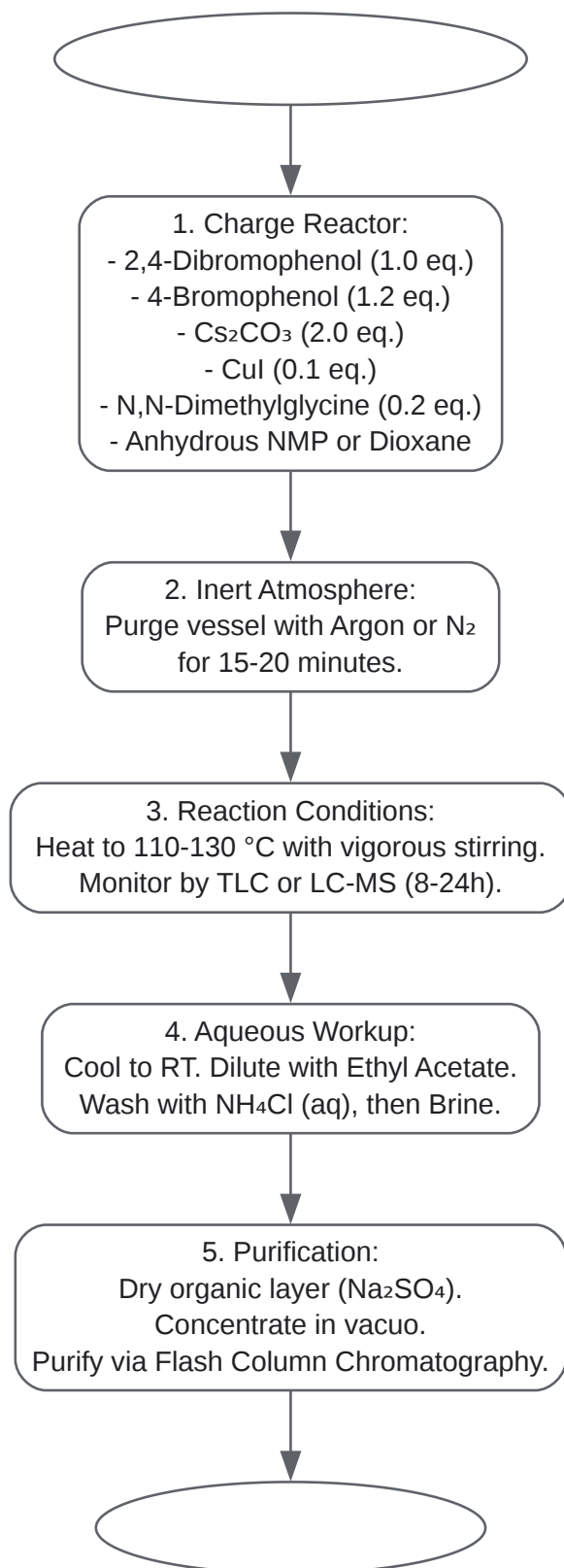
Two primary disconnection routes exist for the target molecule via an Ullmann coupling:

- Route A: Coupling of 2,4-dibromophenol with 4-bromophenol.
- Route B: Coupling of 4-bromophenol with 1,4-dibromo-2-phenoxybenzene (hypothetical).

Route A is vastly superior from a practical standpoint. 2,4-dibromophenol and 4-bromophenol are readily available commercial starting materials. The key challenge is achieving regioselectivity. The bromine at the C2 position of 2,4-dibromophenol is ortho to a strongly activating hydroxyl group, making it more susceptible to nucleophilic substitution than the bromine at C4. This inherent reactivity difference can be exploited to favor the desired product.

Proposed Experimental Workflow: Ullmann Condensation

This protocol is adapted from established methods for copper-catalyzed diaryl ether synthesis, optimized for the specific substrates.^{[5][10][11]}



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Caption: Proposed workflow for the synthesis of **4-bromo-2-(4-bromophenoxy)-phenol**.

Detailed Step-by-Step Protocol

Materials & Reagents:

- 2,4-Dibromophenol (1.0 eq.)
- 4-Bromophenol (1.2 eq.)
- Cesium Carbonate (Cs_2CO_3 , 2.0 eq., anhydrous)
- Copper(I) Iodide (CuI , 0.1 eq.)
- N,N-Dimethylglycine (ligand, 0.2 eq.)
- Anhydrous N-Methyl-2-pyrrolidone (NMP) or Dioxane (solvent)
- Ethyl Acetate, Saturated Ammonium Chloride (aq.), Brine
- Anhydrous Sodium Sulfate (Na_2SO_4)
- Silica Gel for chromatography

Procedure:

- **Reactor Setup:** To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen/argon inlet, add 2,4-dibromophenol (1.0 eq.), 4-bromophenol (1.2 eq.), cesium carbonate (2.0 eq.), copper(I) iodide (0.1 eq.), and N,N-dimethylglycine (0.2 eq.).
- **Inerting:** Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.
- **Solvent Addition:** Add anhydrous NMP (or Dioxane) to the flask via syringe to achieve a substrate concentration of approximately 0.5 M.
- **Reaction:** Heat the reaction mixture to 120 °C with vigorous stirring. The color of the mixture will typically darken.

- **Monitoring:** Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), checking for the consumption of the limiting reagent (2,4-dibromophenol). The reaction is typically complete within 8 to 24 hours.
- **Workup:** Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove insoluble copper salts and base. Transfer the filtrate to a separatory funnel and wash with saturated aqueous ammonium chloride (to remove residual copper) followed by brine.
- **Isolation & Purification:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude oil or solid should be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure **4-bromo-2-(4-bromophenoxy)-phenol**.

Causality Behind Experimental Choices

- **Catalyst System:** A copper(I) source is essential for the Ullmann condensation.^[9] The addition of a ligand, such as the amino acid N,N-dimethylglycine, has been shown to accelerate the reaction and allow for lower reaction temperatures by stabilizing the copper catalyst.^[10]
- **Base:** Cesium carbonate (Cs_2CO_3) is often the base of choice in modern cross-coupling reactions. Its high solubility in polar aprotic solvents and the weakly coordinating nature of the cesium cation enhance the nucleophilicity of the phenoxide, leading to higher yields compared to potassium or sodium carbonates.^{[1][5]}
- **Solvent:** A high-boiling, polar aprotic solvent like NMP or Dioxane is required to solubilize the reactants and reach the necessary temperatures for the reaction to proceed at a reasonable rate.^[11]
- **Excess Reagent:** A slight excess of 4-bromophenol (1.2 eq.) is used to ensure the complete consumption of the more complex and potentially more expensive 2,4-dibromophenol starting material.

PART 3: Applications and Safety Considerations

Potential Applications in Research and Drug Development

The unique structure of **4-bromo-2-(4-bromophenoxy)-phenol** makes it an intriguing candidate for several high-value applications:

- **Scaffold for Medicinal Chemistry:** The diaryl ether core is a "privileged scaffold" in drug discovery. The three distinct functional handles (a hydroxyl group and two bromine atoms at different positions) allow for precise, regioselective downstream modifications.
 - The phenolic hydroxyl can be alkylated, acylated, or used in further coupling reactions.
 - The bromine atoms are ideal handles for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) to introduce new carbon-carbon or carbon-heteroatom bonds, enabling the rapid generation of diverse chemical libraries for screening.
- **Precursor for Agrochemicals:** Brominated phenols are widely used as intermediates in the synthesis of herbicides and fungicides.[7] The polybrominated nature of this molecule could impart enhanced stability or specific biological activity.
- **Flame Retardant Research:** Polybrominated diphenyl ethers (PBDEs) have been used extensively as flame retardants. While many legacy PBDEs face environmental and health concerns, this novel, functionalized structure could serve as a model compound for studying the mechanisms of flame retardancy or for developing next-generation materials with tailored properties.

Characterization and Spectroscopic Analysis

Once synthesized, the structure of **4-bromo-2-(4-bromophenoxy)-phenol** would be confirmed using standard analytical techniques:

- **NMR Spectroscopy (^1H and ^{13}C):** Will provide definitive information on the connectivity of atoms. The ^1H NMR spectrum is expected to show a complex pattern of signals in the aromatic region (approx. 6.8-7.5 ppm) and a singlet for the phenolic proton.

- Mass Spectrometry (MS): Will confirm the molecular weight. The high-resolution mass spectrum should show a characteristic isotopic pattern for a molecule containing two bromine atoms (a triplet of peaks for M, M+2, and M+4 in a ~1:2:1 ratio).
- Infrared (IR) Spectroscopy: Will show characteristic peaks for the O-H stretch of the phenol (a broad band around 3300-3500 cm^{-1}), C-O stretches for the ether and phenol (around 1200-1250 cm^{-1}), and C-Br stretches in the fingerprint region.

Safety and Handling

As a novel compound, a specific Safety Data Sheet (SDS) is not available. However, based on its constituent parts (brominated phenols), stringent safety protocols are mandatory.

- Hazard Class: Assumed to be harmful if swallowed, a skin irritant, and a serious eye irritant. [\[12\]](#)[\[13\]](#) Many halogenated phenols may cause respiratory irritation.[\[12\]](#)
- Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles with side shields, and a lab coat are required. All handling of the solid powder should be performed in a certified chemical fume hood to avoid inhalation.
- Disposal: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Avoid release into the environment.

Conclusion

4-bromo-2-(4-bromophenoxy)-phenol presents a compelling target for synthetic chemists, medicinal chemists, and materials scientists. While it lacks a registered CAS number, this guide provides the authoritative grounding necessary for its synthesis and exploration. By leveraging a well-established Ullmann condensation protocol, researchers can access this novel molecule and begin to unlock its potential as a versatile building block for creating complex chemical architectures. Its poly-functional nature offers a rich platform for derivatization, making it a valuable addition to the toolkit of professionals in drug discovery and advanced materials development.

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